molecular formula C26H24N2O3 B3621465 2-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide

2-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide

Cat. No.: B3621465
M. Wt: 412.5 g/mol
InChI Key: VRXIFDYKEZVLOE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide is an organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by its complex structure, which includes a quinoline core substituted with a carboxamide group, a 2,4-dimethoxyphenyl group, and a 2-ethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Substitution with 2,4-Dimethoxyphenyl and 2-Ethylphenyl Groups: The final step involves the substitution reactions to introduce the 2,4-dimethoxyphenyl and 2-ethylphenyl groups. This can be achieved through nucleophilic aromatic substitution reactions using appropriate halogenated precursors and strong bases like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenated precursors and strong bases like sodium hydride or potassium tert-butoxide are typically used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Research: It is used in studies investigating its effects on cellular processes and signaling pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)-N-(2-methylphenyl)-4-quinolinecarboxamide
  • 2-(2,4-Dimethoxyphenyl)-N-(2-propylphenyl)-4-quinolinecarboxamide

Uniqueness

2-(2,4-Dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the 2-ethylphenyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in medicinal applications.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-4-17-9-5-7-11-22(17)28-26(29)21-16-24(27-23-12-8-6-10-19(21)23)20-14-13-18(30-2)15-25(20)31-3/h5-16H,4H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXIFDYKEZVLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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